SNDDYCQJMICBCK-UHFFFAOYSA-M

Description

However, based on nomenclature conventions and structural analogs (e.g., sulfamoylbenzamides or chlorinated dibenzodioxins), it is critical to address challenges in collating data due to inconsistent terminology across literature . For instance, chlorinated dibenzodioxins and dibenzofurans are often reported under varied names, necessitating cross-referencing multiple sources to ensure comprehensive analysis .

If this compound belongs to the sulfamoylbenzamide class (as inferred from and ), it may share structural features such as a sulfonamide group and aromatic ring system, commonly used in pharmaceuticals for their bioactivity and stability .

Properties

CAS No. |

103424-99-3 |

|---|---|

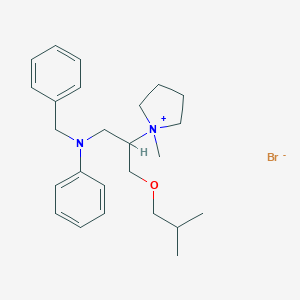

Molecular Formula |

C25H37BrN2O |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide |

InChI |

InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

SNDDYCQJMICBCK-UHFFFAOYSA-M |

SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |

Synonyms |

11888CERM CERM 11888 CERM-11888 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNDDYCQJMICBCK-UHFFFAOYSA-M typically involves multiple steps:

Formation of the Pyrrolidinium Core: The initial step involves the synthesis of the pyrrolidinium ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: The introduction of the methyl group and the (2-methylpropoxy)methyl group is usually carried out through nucleophilic substitution reactions. Common reagents include methyl iodide and 2-methylpropyl bromide.

Amine Functionalization: The phenyl(phenylmethyl)amino group is introduced via reductive amination, where a suitable amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrrolidinium ring with a bromide source, such as methyl bromide, to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Secondary or primary amines.

Substitution: Hydroxylated or cyanated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates and yields.

Biology

In biological research, it serves as a model compound for studying the interactions of quaternary ammonium salts with biological membranes and proteins.

Medicine

Industry

Industrially, it is used in the synthesis of other complex organic molecules and as an additive in various formulations to improve stability and solubility.

Mechanism of Action

The compound exerts its effects primarily through interactions with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. In enzymatic systems, it can act as an inhibitor by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Hypothetical comparisons can be drawn to compounds like 2-methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (InChIKey: RAWMIERDKUXAKC-UHFFFAOYSA-N) and other m-sulfamoylbenzamide analogs. Key differences may include:

- Substituent groups : Methoxy vs. halogen or alkyl groups altering solubility and receptor binding .

- Molecular weight : Differences in mass (e.g., 339.125 Da for RAWMIERDKUXAKC-UHFFFAOYSA-N) influence pharmacokinetics, such as membrane permeability .

Table 1: Hypothetical Comparison of Structural Properties

Pharmacological and Toxicological Profiles

- Sulfamoylbenzamides: Known for enzyme inhibition (e.g., carbonic anhydrase), with therapeutic applications in glaucoma and epilepsy . Modifications in substituents can enhance selectivity and reduce off-target effects .

- Toxicity correlates with chlorine substitution patterns; 2,3,7,8-TCDD is the most toxic congener .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.